3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide
Overview
Description
3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of two phenyl groups, two methyl groups, and a carboxamide group attached to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide typically involves the reaction of 3,5-dimethylpyrazole with diphenylamine and a suitable carboxylating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, introducing various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Aminated derivatives with the carboxamide group reduced to an amine.
Substitution: Substituted phenyl derivatives with various functional groups attached to the aromatic rings.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various pyrazole derivatives with potential biological activities.
Biology: In biological research, 3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, modulating their activity and providing insights into enzyme function.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is investigated for its anti-inflammatory, analgesic, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of agrochemicals and pharmaceuticals. Its diverse reactivity and biological activities make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to various biological effects, depending on the target enzyme or receptor.
Comparison with Similar Compounds
3,5-dimethyl-1H-pyrazole: Lacks the diphenyl and carboxamide groups, resulting in different chemical and biological properties.
N,N-diphenyl-1H-pyrazole-1-carboxamide: Lacks the methyl groups, affecting its reactivity and biological activity.
3,5-diphenyl-1H-pyrazole: Contains phenyl groups but lacks the carboxamide group, leading to different chemical behavior.
Uniqueness: 3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide is unique due to the combination of its structural features The presence of both methyl and phenyl groups, along with the carboxamide functionality, imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3,5-dimethyl-N,N-diphenylpyrazole-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-14-13-15(2)21(19-14)18(22)20(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZKTBNFYOYGOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321716 | |
Record name | 3,5-dimethyl-N,N-diphenylpyrazole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001321716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49647274 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
93873-05-3 | |
Record name | 3,5-dimethyl-N,N-diphenylpyrazole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001321716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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